molecular formula C19H25N5O B8108231 (1-Methyl-1H-pyrrol-2-yl)(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone

(1-Methyl-1H-pyrrol-2-yl)(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B8108231
M. Wt: 339.4 g/mol
InChI Key: KFYYEXLGKCFZES-UHFFFAOYSA-N
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Description

This compound features a 2,9-diazaspiro[5.5]undecane core, a bicyclic structure with two nitrogen atoms at positions 2 and 8. The spiro architecture imposes conformational rigidity, which is advantageous for target binding in medicinal chemistry. Substituents include:

  • A pyrimidin-2-yl group at position 2, contributing hydrogen-bonding and π-stacking interactions.
  • A (1-methyl-1H-pyrrol-2-yl)methanone group at position 9, introducing a planar, electron-rich heteroaromatic system.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-(2-pyrimidin-2-yl-2,9-diazaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-22-11-2-5-16(22)17(25)23-13-7-19(8-14-23)6-3-12-24(15-19)18-20-9-4-10-21-18/h2,4-5,9-11H,3,6-8,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYYEXLGKCFZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3(CCCN(C3)C4=NC=CC=N4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties
Target Compound 2,9-Diazaspiro[5.5]undecane Pyrimidin-2-yl, 1-methylpyrrole-2-carbonyl ~420 Kinase/METTL3 inhibition (predicted)
CID 1373765-19-5 2,9-Diazaspiro[5.5]undecan-1-one Indol-3-ylmethyl, 4-methoxypyrimidin-2-yl 423.5 Undisclosed (CNS-targeted design)
Compound 14 1,4,9-Triazaspiro[5.5]undecan-2-one Dimethylaminopyrimidinyl, substituted phenyl 492.34 METTL3 inhibition (IC₅₀ < 100 nM)
ID T622-0111 1-Oxa-9-azaspiro[5.5]undecane Pyrazolyl, piperazine 403.57 Screening hit (solubility-enhanced)

Key Research Findings

  • Spirocyclic Rigidity: The 2,9-diazaspiro[5.5]undecane core in the target compound offers superior conformational control compared to non-spiro analogues, enhancing binding selectivity .
  • Pyrimidine vs. Pyrazole : Pyrimidine-containing derivatives (e.g., target compound, Compound 14) exhibit stronger affinity for ATP-binding pockets than pyrazole-based analogues .
  • METTL3 Inhibition: Triaza derivatives (e.g., Compound 14) show nanomolar potency, but the target compound’s diaza core may reduce off-target effects due to fewer hydrogen-bond donors .

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